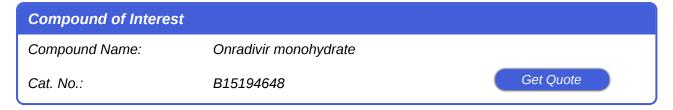


Onradivir Monohydrate: Application Notes and Protocols for Cell Culture Infection Models

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For Researchers, Scientists, and Drug Development Professionals

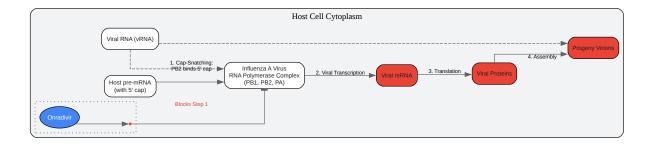
Introduction

Onradivir (also known as ZSP1273) is a potent and selective inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza A virus RNA polymerase complex.[1][2][3][4][5][6] By targeting the cap-snatching process essential for viral transcription, Onradivir effectively blocks influenza A virus replication.[4][7] Preclinical studies have demonstrated its significant antiviral activity against a broad spectrum of influenza A strains, including pandemic and seasonal variants, as well as those resistant to other antiviral agents like oseltamivir and baloxavir.[1][2] [3][8][9] This document provides detailed application notes and protocols for utilizing **Onradivir monohydrate** in cell culture-based influenza A virus infection models.

Mechanism of Action

Onradivir monohydrate targets the PB2 subunit of the influenza A virus's RNA-dependent RNA polymerase. This polymerase complex, consisting of PB1, PB2, and PA subunits, is responsible for both transcription and replication of the viral RNA genome. A key step in viral transcription is "cap-snatching," where the PB2 subunit binds to the 5' cap of host cell premRNAs. This capped leader is then cleaved by the PA subunit and used to prime viral mRNA synthesis by the PB1 subunit. Onradivir specifically inhibits the binding of the 5' cap to the PB2 subunit, thereby preventing the initiation of viral transcription and subsequent protein synthesis, ultimately halting viral replication.[4][7]





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Figure 1: Mechanism of action of Onradivir in inhibiting influenza A virus replication.

In Vitro Antiviral Activity and Cytotoxicity

Onradivir has demonstrated potent and selective antiviral activity against various influenza A virus strains in Madin-Darby Canine Kidney (MDCK) cells. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values from preclinical studies.

Table 1: Antiviral Activity (EC50) of Onradivir against Influenza A Virus Strains in MDCK Cells[1] [2]



Virus Strain	Subtype	Onradivir (ZSP1273) EC50 (nM)
A/Puerto Rico/8/34	H1N1	0.042
A/California/07/2009	H1N1pdm09	0.020
A/California/2/2014	H3N2	0.010
Oseltamivir-Resistant Strain	H1N1	0.014
Baloxavir-Resistant Strain	H1N1	0.028
Various H1N1 & H3N2 strains	H1N1/H3N2	0.012 - 0.063

Table 2: Cytotoxicity (CC50) of Onradivir in MDCK Cells[2]

Cell Line	Culture Temperature	Onradivir (ZSP1273) CC50 (µM)	Selectivity Index (SI = CC50/EC50)
MDCK	33°C	1.632	> 25,000
MDCK	37°C	1.777	> 25,000

Experimental Protocols

The following are detailed protocols for assessing the antiviral activity and cytotoxicity of **Onradivir monohydrate** in a cell culture infection model.

Protocol 1: Antiviral Activity Assessment using Cytopathic Effect (CPE) Reduction Assay

This assay determines the concentration of Onradivir required to inhibit the virus-induced cell death (cytopathic effect).

Materials:

Madin-Darby Canine Kidney (MDCK) cells



- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Influenza A virus stock (e.g., A/Puerto Rico/8/34, H1N1)
- · Onradivir monohydrate
- Cell Counting Kit-8 (CCK-8) or similar cell viability reagent
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)

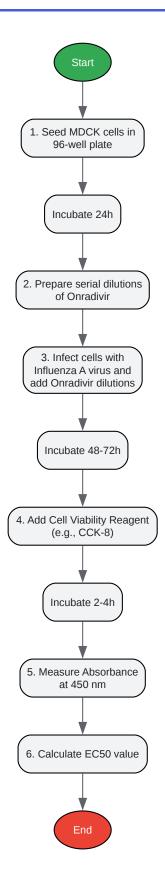
Procedure:

- · Cell Seeding:
 - Culture MDCK cells in DMEM supplemented with 10% FBS.
 - $\circ\,$ Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL in DMEM with 2% FBS.
 - $\circ~$ Seed 100 μL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.
- Compound Preparation:
 - Prepare a stock solution of Onradivir monohydrate in DMSO.
 - \circ Perform serial dilutions of Onradivir in infection medium (DMEM with 1 μ g/mL TPCK-trypsin) to achieve the desired final concentrations.
- Infection and Treatment:
 - Aspirate the culture medium from the MDCK cell plate.



- Add 50 μL of the diluted Onradivir to the appropriate wells.
- Add 50 μL of influenza A virus diluted in infection medium to achieve a multiplicity of infection (MOI) of 0.01.
- Include virus control (cells + virus, no compound) and cell control (cells only, no virus or compound) wells.
- Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in approximately 90% of the virus control wells.
- Quantification of Antiviral Activity:
 - Add 10 μL of CCK-8 reagent to each well and incubate for 2-4 hours.
 - Measure the absorbance at 450 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the cell control.
 - Determine the EC50 value by plotting the percentage of CPE inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.





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Figure 2: Workflow for the Cytopathic Effect (CPE) Reduction Assay.



Protocol 2: Cytotoxicity Assay

This assay determines the concentration of Onradivir that is toxic to the host cells.

Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- DMEM with 10% FBS
- · Onradivir monohydrate
- Cell Counting Kit-8 (CCK-8) or similar
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)

Procedure:

- · Cell Seeding:
 - Follow the same procedure as in Protocol 1, step 1.
- Compound Treatment:
 - Prepare serial dilutions of Onradivir in culture medium (DMEM with 2% FBS).
 - Aspirate the medium from the cells and add 100 μL of the diluted Onradivir to the wells.
 - Include cell control wells with medium only (no compound).
 - Incubate the plate for the same duration as the antiviral assay (48-72 hours).
- · Quantification of Cytotoxicity:
 - Add 10 μL of CCK-8 reagent to each well and incubate for 2-4 hours.
 - Measure the absorbance at 450 nm.



- Calculate the percentage of cell viability for each concentration relative to the cell control.
- Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Conclusion

Onradivir monohydrate is a highly effective inhibitor of influenza A virus replication in vitro, demonstrating a favorable safety profile in cell culture models as indicated by its high selectivity index. The provided protocols offer a standardized approach for evaluating the antiviral efficacy and cytotoxicity of Onradivir in a laboratory setting, which is crucial for further preclinical and drug development studies. These methods can be adapted to test Onradivir against various influenza A strains and in different cell lines relevant to respiratory virus research.

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